Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

4-(Dibiphenyl-4-ylamino)phenylboronic acid structure
943836-24-6 structure
商品名:4-(Dibiphenyl-4-ylamino)phenylboronic acid
CAS番号:943836-24-6
MF:C30H24BNO2
メガワット:441.328067779541
CID:2192604

4-(Dibiphenyl-4-ylamino)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 4-(Dibiphenyl-4-ylamino)phenylboronic acid
    • B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)
    • (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
    • (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
    • 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
    • 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
    • 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid
    • 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid
    • インチ: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H
    • InChIKey: BEBLXYZXQGRFKD-UHFFFAOYSA-N
    • ほほえんだ: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 34
  • 回転可能化学結合数: 6

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 234-237 ºC (hexane )
  • ようかいど: Insuluble (7.5E-6 g/L) (25 ºC),

4-(Dibiphenyl-4-ylamino)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504486-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
¥1129.00 2024-04-24
Ambeed
A474439-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
$183.0 2025-03-04
Chemenu
CM131492-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
$250 2021-08-05
Alichem
A019128092-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 95%
1g
$620.00 2023-08-31
Ambeed
A474439-100mg
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
100mg
$41.0 2025-03-04
eNovation Chemicals LLC
Y1336405-1g
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid
943836-24-6 97%
1g
$175 2023-09-04
A2B Chem LLC
AI63093-250mg
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid
943836-24-6 97%
250mg
$42.00 2023-12-29
Key Organics Ltd
BS-51144-1g
(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 >97%
1g
£251.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504486-250mg
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
250mg
¥386.00 2024-04-24
Ambeed
A474439-5g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
5g
$614.0 2025-03-04

4-(Dibiphenyl-4-ylamino)phenylboronic acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  3 h, 90 °C; 90 °C → rt
1.2 Reagents: Water
リファレンス
Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices
, China, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 120 °C; 14 h, 120 °C
リファレンス
Preparation of carbazole-containing triarylamine compounds for light-emitting devices
, China, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 120 °C; 14 h, 120 °C
リファレンス
Preparation of carbazole compounds for organic electroluminescent devices
, China, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
リファレンス
Diversification of carbazoles by LiCl-mediated catalytic CuI reaction
Cho, Joong Hyun; Ryu, Young-Sil; Oh, Se Hwan; Kwon, Jae Kwan; Yum, Eul Kgun, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464

合成方法 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 1 h, rt
リファレンス
Preparation of carbazole derivatives as organic electroluminescent materials
, Korea, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
リファレンス
Organic luminescent compound used in OLED
, China, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 120 °C; 16 h, 120 °C
リファレンス
Compound having triarylamine as core and application thereof
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  3 h, -78 °C; -78 °C → rt; overnight, rt
リファレンス
Preparation of carbazole compounds and their application in organic electroluminescence devices
, China, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -100 - -80 °C; 1 h, -100 - -80 °C
1.2 Reagents: Tributyl borate ;  -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
リファレンス
Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices
, China, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt; 2.5 h, reflux
リファレンス
Aromatic amine compound containing carbazole group and its organic electroluminescent device
, China, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices
, China, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
リファレンス
Benzopyrimidine derivative, preparation and application in OLED
, China, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 105 °C; 24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 105 °C; 24 h, 105 °C
リファレンス
Preparation of dibenzofuran derivatives as organic electroluminescent materials
, China, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 110 °C; 3 h, 110 °C
リファレンス
Organic light-emitting compound, organic light-emitting device and its application
, China, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby
, Korea, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, neutralized, rt
リファレンス
Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence
Zhang, Qisheng; Kuwabara, Hirokazu; Potscavage, William J.; Huang, Shuping; Hatae, Yasuhiro; et al, Journal of the American Chemical Society, 2014, 136(52), 18070-18081

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  12 h, reflux
リファレンス
Carbazole-containing organic compound and application thereof
, China, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 110 °C; 6 h, 110 °C
リファレンス
Preparation of hole type organic electroluminescent compounds
, China, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
リファレンス
Fluorene derivative and its application in organic light emitting device
, China, , ,

合成方法 20

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  1 h, -30 °C; -30 °C → -70 °C
1.2 Reagents: Triisopropyl borate ;  -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
リファレンス
Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device
, China, , ,

4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products

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